Peptide T

Übersicht

Beschreibung

Peptide T is a short peptide derived from the human immunodeficiency virus (HIV) envelope protein gp120. It was discovered in 1986 by Candace Pert and Michael Ruff. This compound is known for its potential therapeutic effects, particularly in blocking the binding and infection of viral strains that use the CCR5 receptor to infect cells . This compound has shown promise in treating HIV-related conditions and neurocognitive disorders associated with AIDS.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peptide T can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs protecting groups to prevent unwanted side reactions. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is often used to protect the amino group of the amino acids .

Industrial Production Methods: Industrial production of peptides, including this compound, often involves automated SPPS. This method allows for the efficient and scalable production of peptides with high purity. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Mechanisms of Action

Peptide T exhibits several chemical interactions that contribute to its biological effects:

-

Inhibition of Cytokine Production : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). This inhibition is thought to be mediated through its interaction with vasoactive intestinal peptide receptors, which play a role in immune regulation .

-

T Cell Activation Modulation : Studies have shown that this compound can influence T cell activation, although results vary. Some studies indicate it may inhibit Th1 and Th2 cytokine production, while others suggest it could trigger chemotaxis in monocytes .

Peptide Bond Formation

The formation of peptide bonds is a critical reaction in the synthesis of peptides like this compound. Recent studies have identified two competing mechanisms for peptide bond formation:

-

General Base Catalysis : This mechanism involves a base facilitating the nucleophilic attack on the carbonyl carbon of an amino acid, leading to bond formation.

-

Direct Cleavage of Tetrahedral Intermediate : This pathway suggests that after forming a tetrahedral intermediate, the reaction can proceed through direct cleavage instead of reverting to reactants .

Understanding these mechanisms is crucial for optimizing peptide synthesis and improving yields.

Advanced Techniques

Recent advancements have introduced innovative methods for synthesizing peptides with reduced epimerization:

-

Catalytic One-Step Synthesis : This method allows for the conversion of carboxy groups into thiocarboxy groups efficiently while minimizing epimerization, which is critical for maintaining the integrity of peptide structures .

-

Functionalization Techniques : New approaches enable selective modifications at specific sites on peptides, enhancing their functionality without compromising their structural integrity .

Efficacy Studies

Research has demonstrated varying efficacy levels of this compound in inhibiting cytokine production and modulating immune responses:

Mechanistic Insights

Further investigations into the mechanistic pathways have revealed:

Wissenschaftliche Forschungsanwendungen

Cognitive Impairment in HIV Patients

A significant area of research has focused on Peptide T's ability to improve cognitive function in HIV-positive individuals suffering from cognitive impairment. A randomized double-blind placebo-controlled trial assessed the efficacy of intranasally administered this compound over six months. Although the primary outcomes did not show statistically significant differences between the treatment and placebo groups, exploratory analyses indicated potential benefits for patients with more pronounced cognitive deficits (global deficit score ≥0.5) and preserved immune function (CD4+ count >200 cells/µL) .

Neuropsychiatric Symptoms

Initial studies indicated that this compound might alleviate various neuropsychiatric symptoms in AIDS patients, including memory deficits and mood disturbances. In trials involving small cohorts, patients exhibited improvements in memory, motor speed, and overall mood following treatment with this compound . However, results have been inconsistent across different studies, with some failing to replicate these findings under varying experimental conditions .

Antiviral Activity

This compound has demonstrated selective inhibition of HIV replication through interactions with chemokine receptors, particularly CCR5. Studies have shown that it can block viral entry in vitro, suggesting a potential role as an adjunctive therapy in managing HIV infection . However, the variability in results across different laboratories raises questions about its reliability as an antiviral agent .

Case Studies

Several case studies have reported on the safety and efficacy of this compound:

- Case Study 1 : In a cohort of six AIDS patients treated for one month with this compound, no toxic side effects were observed at escalating doses. Some patients reported subjective improvements in neuropsychiatric assessments .

- Case Study 2 : A study involving patients with AIDS-associated dementia indicated that while this compound did not significantly alter cognitive scores overall, certain subgroups showed promising improvements .

Safety Profile

This compound has been reported as safe for human use across various studies. No significant adverse effects were noted even at higher doses during clinical trials . This safety profile makes it a candidate for further exploration in treating HIV-related complications.

Summary of Findings

Wirkmechanismus

Peptide T exerts its effects by binding to the CCR5 receptor, a key entry point for HIV into host cells. By blocking this receptor, this compound prevents the virus from attaching and entering the cells, thereby inhibiting infection. Additionally, this compound may act as a vasoactive intestinal peptide (VIP) agonist, which could contribute to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Peptide T is unique in its ability to block the CCR5 receptor and its potential neuroprotective effects. Similar compounds include:

Maraviroc: Another CCR5 antagonist used in HIV treatment.

Enfuvirtide: A peptide that inhibits HIV fusion with host cells.

Dala1-peptide T-amide (DAPTA): A modified analog of this compound with similar therapeutic potential.

This compound stands out due to its dual action as both an HIV entry inhibitor and a potential neuroprotective agent, making it a valuable compound for further research and therapeutic development.

Biologische Aktivität

Peptide T, a synthetic octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, was first described in 1986 as a potential therapeutic agent for HIV infection. Its mechanism of action primarily involves the inhibition of the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on T lymphocytes, which is crucial for viral entry into host cells. Additionally, this compound has been studied for its immunomodulatory properties, including effects on cytokine production and T cell activation.

Inhibition of T Cell Activation

Research indicates that this compound can inhibit T cell activation and cytokine production. A study demonstrated that while this compound did not prevent or ameliorate experimental autoimmune encephalomyelitis (EAE) in Lewis rats, it did show some immunomodulatory effects. Specifically, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1, suggesting a potential role in modulating immune responses .

Chemotactic Properties

This compound has been reported to exhibit both chemotactic and anti-chemotactic activities. Some studies suggest that it may trigger human monocyte chemotaxis, while others propose that it inhibits CCR5-mediated chemotaxis, which could have implications for its use in inflammatory conditions .

Cognitive Function in HIV Patients

A randomized double-blind placebo-controlled trial assessed the efficacy of intranasal this compound in improving cognitive performance among HIV-positive patients. While the primary analyses did not show significant differences between the treatment and placebo groups, subgroup analyses indicated potential benefits for patients with higher baseline CD4+ counts and more pronounced cognitive deficits . This suggests that this compound may have selective efficacy based on patient characteristics.

Study on Experimental Autoimmune Encephalomyelitis

In a pilot study involving EAE in Lewis rats, this compound was administered subcutaneously at varying doses during different phases of disease progression. The results indicated that while this compound did not significantly alter overall disease outcomes, there were trends suggesting milder disease severity when administered during the induction phase compared to saline controls (P = 0.015 for incidence) .

| Treatment Phase | Incidence (Treated/Total) | Chronicity Score (Mean ± SD) | Maximum Score (Mean ± SD) | Disease Duration (Days) |

|---|---|---|---|---|

| Induction Phase | 7/12 vs 11/11 | 3.46 ± 3.69 vs 7.41 ± 3.07 | 1.21 ± 1.23 vs 2.41 ± 0.77 | 2.67 ± 2.46 vs 4.64 ± 1.03 |

| Effector Phase | 6/12 vs 6/12 | Not statistically significant | Not statistically significant | 1.50 ± 2.35 vs 4.33 ± 2.34 |

Cognitive Performance Trial

The cognitive performance trial involved HIV-positive participants receiving this compound at a dosage of 2 mg three times daily for six months. The primary outcome measure was a global neuropsychological score derived from a comprehensive battery of tests administered at baseline and post-treatment. Although no significant differences were observed overall, adjustments for baseline CD4+ counts suggested potential improvements in specific subgroups .

Eigenschaften

CAS-Nummer |

106362-32-7 |

|---|---|

Molekularformel |

C35H55N9O16 |

Molekulargewicht |

857.9 g/mol |

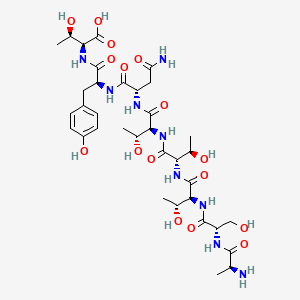

IUPAC-Name |

(3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R)-2-[[(3R)-2-[[(3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24?,25?,26?,27?/m0/s1 |

InChI-Schlüssel |

IWHCAJPPWOMXNW-VXZXGANVSA-N |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Isomerische SMILES |

C[C@H](C(C(=O)NC([C@@H](C)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

ASTTTNYT |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HIV Peptide T Peptide T Peptide T, HIV |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.